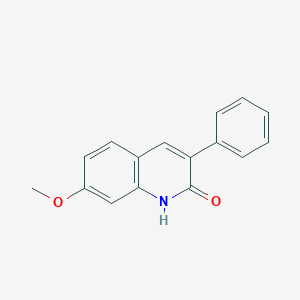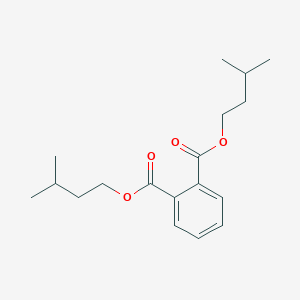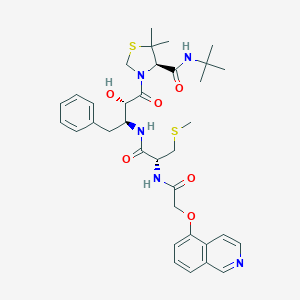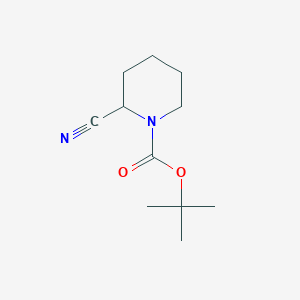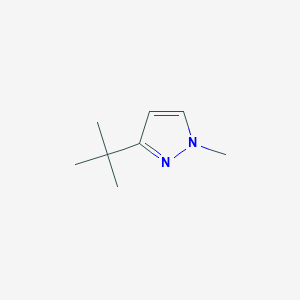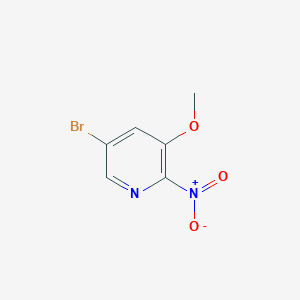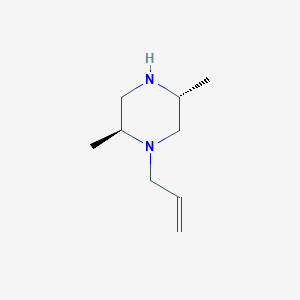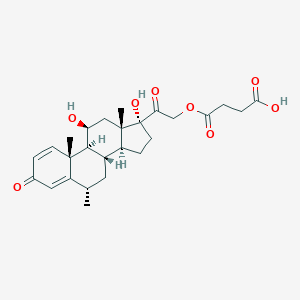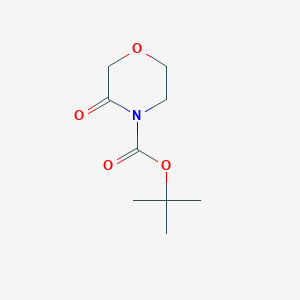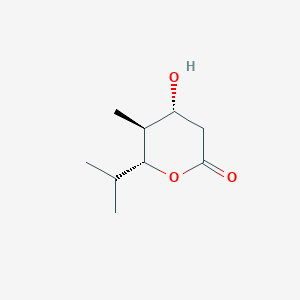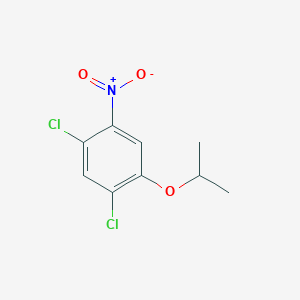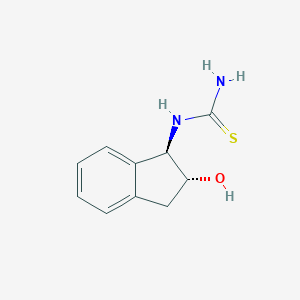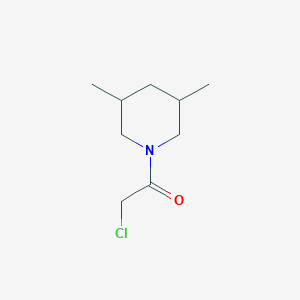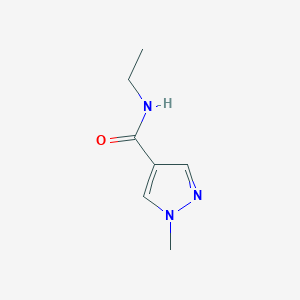
N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized and studied extensively over the years, and its unique properties have made it a valuable tool in many different areas of research.
Mecanismo De Acción
The exact mechanism of action of N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to interact with various cellular signaling pathways, including the PI3K/Akt/mTOR pathway. N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Efectos Bioquímicos Y Fisiológicos
N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide has also been shown to have neuroprotective effects, due to its ability to cross the blood-brain barrier.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide in lab experiments is its unique properties, which make it a valuable tool in various research areas. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for the study of N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide, including its use as a drug delivery system, its potential as an anti-cancer agent, and its neuroprotective effects. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to the creation of new derivatives with even more unique properties.
Aplicaciones Científicas De Investigación
N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide has been used in various scientific research applications, including as a ligand for metal ions, a building block for the synthesis of other compounds, and as a potential anti-cancer agent. N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide has also been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.
Propiedades
Número CAS |
150108-77-3 |
|---|---|
Nombre del producto |
N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide |
Fórmula molecular |
C7H11N3O |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
N-ethyl-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-3-8-7(11)6-4-9-10(2)5-6/h4-5H,3H2,1-2H3,(H,8,11) |
Clave InChI |
YKOKWJCKDKLSHN-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CN(N=C1)C |
SMILES canónico |
CCNC(=O)C1=CN(N=C1)C |
Sinónimos |
1H-Pyrazole-4-carboxamide,N-ethyl-1-methyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)
